2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Overview
Description
2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[99002,904,8012,19014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Each step would require specific reagents, catalysts, and conditions such as temperature and pressure control. Detailed synthetic routes would be documented in scientific literature or patents.
Industrial Production Methods
Industrial production of complex organic compounds often involves scaling up laboratory procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective methods. Techniques such as continuous flow chemistry might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions might be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The products of these reactions would depend on the specific reagents and conditions used. Detailed analysis would be required to identify and characterize these products.
Scientific Research Applications
Chemistry
Organic Electronics: Compounds with such complex structures are often investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: They may be used to develop new materials with unique properties such as high conductivity or specific optical characteristics.
Biology and Medicine
Pharmaceuticals: Such compounds could be studied for their potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry
Catalysis: They might be used as catalysts in various industrial chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to specific proteins, altering cellular pathways, or affecting the electronic properties of materials.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile: Similar compounds might include those with slight variations in the functional groups or the overall structure.
Uniqueness
The uniqueness of this compound would be highlighted by its specific structural features, which could confer unique chemical and physical properties not found in similar compounds.
Properties
IUPAC Name |
2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H80N4O2S4/c1-5-9-13-17-25-57-33-41-63(42-34-57)89(64-43-35-58(36-44-64)26-18-14-10-6-2)75-51-67(49-73-77(61(53-91)54-92)69-29-21-23-31-71(69)81(73)95)97-83(75)85-79(89)87-88(99-85)80-86(100-87)84-76(52-68(98-84)50-74-78(62(55-93)56-94)70-30-22-24-32-72(70)82(74)96)90(80,65-45-37-59(38-46-65)27-19-15-11-7-3)66-47-39-60(40-48-66)28-20-16-12-8-4/h21-24,29-52H,5-20,25-28H2,1-4H3/b73-49+,74-50+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHISPRTXGOURB-KQSQOKRMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C=C(S7)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)SC(=C3)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)C1=CC=C(C=C1)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(SC4=C3SC5=C4C(C6=C5SC(=C6)/C=C\7/C(=O)C8=CC=CC=C8C7=C(C#N)C#N)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=C2C=C(S1)/C=C\1/C(=O)C2=CC=CC=C2C1=C(C#N)C#N)C1=CC=C(C=C1)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H80N4O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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